2-Cycloheptylethane-1-sulfonamide
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Overview
Description
2-Cycloheptylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound has a molecular formula of C9H19NO2S and a molar mass of 205.32 g/mol .
Preparation Methods
The synthesis of 2-Cycloheptylethane-1-sulfonamide can be achieved through several methods. One common method involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . Another efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cycloheptylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions can facilitate this reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
2-Cycloheptylethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cycloheptylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial DNA synthesis, leading to the antibacterial effects of sulfonamides . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific applications and biological activities.
Comparison with Similar Compounds
2-Cycloheptylethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . These compounds share similar structural features, including the presence of a sulfonamide group, but differ in their specific substituents and biological activities. For example:
Sulfamethazine: Commonly used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
The uniqueness of this compound lies in its specific cycloheptyl and ethane substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-cycloheptylethanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,10,11,12) |
InChI Key |
DODUISMZWOYBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCS(=O)(=O)N |
Origin of Product |
United States |
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